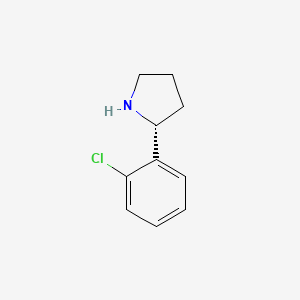

(R)-2-(2-Chlorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDPDJNNABZGP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427992 | |

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-58-5 | |

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R 2 2 Chlorophenyl Pyrrolidine

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, providing an alternative to conventional chemical methods that often require harsh reaction conditions or expensive and toxic heavy metal catalysts nih.govdntb.gov.ua. The use of enzymes, such as transaminases, allows for high selectivity under mild conditions, contributing to more sustainable manufacturing processes rsc.org.

Transaminase-Triggered Cyclizations for Asymmetric Pyrrolidine (B122466) Construction

A highly effective biocatalytic strategy for the synthesis of 2-substituted pyrrolidines involves a transaminase-triggered cyclization. This method utilizes pyridoxal-5'-phosphate (PLP)-dependent transaminase (TA) enzymes to catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ω-chloroketone substrate nih.govnih.gov. The resulting chiral amine intermediate then undergoes a spontaneous intramolecular SN2-type cyclization to form the desired chiral pyrrolidine nih.gov. This one-pot cascade reaction is an efficient method for constructing the pyrrolidine ring with high stereoselectivity. Recent studies have demonstrated the successful application of this methodology for the synthesis of a variety of 2-substituted pyrrolidines, including those with bulky aryl substituents nih.govdntb.gov.uanih.govnih.gov.

Enzyme Screening and Engineering for Enhanced Enantioselectivity

The success of the transaminase-triggered cyclization is highly dependent on the choice of enzyme. A panel of both (R)-selective and (S)-selective transaminases is typically screened to identify the most effective biocatalyst for a specific substrate. This screening process is crucial for achieving high enantioselectivity and good yields nih.govnih.gov. For the synthesis of 2-arylpyrrolidines, both wild-type and engineered transaminases have been investigated. Engineered enzymes, often developed through directed evolution, can exhibit improved activity towards non-natural or sterically demanding substrates, such as bulky-bulky ketones nih.gov. For instance, in the synthesis of (R)-2-aryl pyrrolidines, the engineered transaminase ATA-117-Rd6 has shown excellent performance, highlighting that the optimal enzyme for a specific transformation is not always the most highly engineered variant for other substrates nih.gov. The screening of a diverse panel of transaminases allows for the selection of enzymes that provide access to both enantiomers of the target pyrrolidine with high enantiomeric excess nih.govnih.gov.

Process Optimization and Scalability Considerations in Biocatalytic Routes

Optimizing the reaction conditions is a critical step in developing a robust and scalable biocatalytic process. Key parameters that are often fine-tuned include temperature, pH, substrate and enzyme loading, and the concentration of the amine donor and co-solvent (e.g., DMSO) nih.gov. For example, studies have shown that increasing the reaction temperature can influence the reaction rate and the stability of the enzyme and substrate . While higher temperatures may initially lead to faster conversion, they can also result in enzyme denaturation or substrate degradation over time. Therefore, a careful balance must be struck to maximize product yield and enantioselectivity.

The scalability of the biocatalytic approach has been demonstrated for similar compounds, such as the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, which afforded a high isolated yield and excellent enantiomeric excess nih.govdntb.gov.uanih.govnih.govnih.gov. However, challenges such as long reaction times and high enzyme loading may require further process optimization and enzyme engineering to improve the economic viability of large-scale production nih.gov.

Evaluation of Enantiomeric Excess and Yields in Biocatalytic Preparations

The biocatalytic synthesis of 2-arylpyrrolidines via transaminase-triggered cyclization has been shown to produce products with excellent enantiomeric excess (ee) and variable yields. In a study screening a panel of transaminases for the synthesis of various 2-arylpyrrolidines, enantiomeric excesses of over 95% were achieved in all cases, with many exceeding 99.5% nih.govdntb.gov.uanih.govnih.gov. Analytical yields, however, were found to range from low (10%) to excellent (90%), depending on the specific substrate and enzyme combination nih.govnih.gov. For a substrate similar to the target compound, (R)-2-(p-chlorophenyl)pyrrolidine, an 84% isolated yield was achieved on a preparative scale with an enantiomeric excess of >99.5% nih.govdntb.gov.uanih.govnih.govnih.gov.

The table below summarizes the results from the screening of different transaminases for the synthesis of a representative 2-arylpyrrolidine, demonstrating the enantio-complementary nature of the enzyme panel.

| Enzyme | Enantioselectivity | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-117-Rd6 | (R) | 90 | >99.5 |

| PjSTA-R6-8 | (S) | 85 | >99.5 |

| CvSTA | (S) | 75 | 99.0 |

| HEwT (wt) | (S) | 60 | 98.5 |

| TsRTA | (R) | 55 | 99.2 |

Chiral Metal-Catalyzed Syntheses

Chiral metal-catalyzed reactions represent a cornerstone of asymmetric synthesis, providing powerful methods for the construction of enantiomerically enriched molecules. These methodologies rely on the combination of a metal center with a chiral ligand to create a catalytic environment that favors the formation of one enantiomer over the other. Various transition metals, including palladium, rhodium, copper, and iron, have been employed in the synthesis of chiral pyrrolidines.

Development and Application of Chiral Ligand-Metal Complexes

The development of novel chiral ligands is central to advancing chiral metal-catalyzed syntheses. The ligand structure dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity of the catalytic transformation. A wide array of chiral ligands, often possessing C2-symmetry, have been designed and successfully applied in the asymmetric synthesis of pyrrolidine derivatives.

For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing chiral phosphoramidite ligands, has been shown to produce pyrrolidines with high yields and selectivities organic-chemistry.org. Similarly, copper-catalyzed reactions, often employing chiral bisoxazoline (box) ligands, have been developed for the enantioselective synthesis of chiral pyrrolidines through processes like alkene diamination nih.gov. Iron complexes with chiral PNNP ligands have also been investigated for the asymmetric transfer hydrogenation of ketones, a reaction that can be a key step in the synthesis of chiral building blocks for pyrrolidines researchgate.net.

While the literature provides numerous examples of chiral metal-catalyzed methods for the synthesis of 2-arylpyrrolidines in general, specific applications of these methods for the direct synthesis of (R)-2-(2-Chlorophenyl)pyrrolidine are not extensively detailed in the reviewed research. However, the principles established with structurally similar substrates suggest that these catalytic systems hold significant potential for the enantioselective synthesis of the target compound. The choice of metal and ligand would be critical and would likely require empirical screening and optimization to achieve high enantioselectivity and yield for this specific substrate.

The table below provides a general overview of different chiral ligand-metal complexes and their applications in the synthesis of chiral pyrrolidines, which could be adapted for the synthesis of this compound.

| Metal | Chiral Ligand Type | Reaction Type | Potential Application |

|---|---|---|---|

| Palladium | Phosphoramidites, BPPFA | [3+2] Cycloaddition, Arylation | Asymmetric synthesis of 2-arylpyrrolidines |

| Copper | Bisoxazoline (Box), Quinap | Alkene Diamination, Addition of Alkynes | Enantioselective formation of functionalized pyrrolidines |

| Rhodium | Diene Ligands | Arylation of Imines | One-pot synthesis of chiral 2-arylpyrrolidines |

| Iron | PNNP, Tetradentate Ligands | Asymmetric Transfer Hydrogenation | Synthesis of chiral precursors to pyrrolidines |

Mechanism of Stereocontrol in Metal-Mediated Transformations

Metal-mediated transformations are a cornerstone of asymmetric synthesis, offering powerful methods to control the stereochemical outcome of reactions. In the synthesis of chiral 2-arylpyrrolidines like this compound, the mechanism of stereocontrol is intricately linked to the formation of a chiral metal complex that directs the approach of the reacting species.

A common strategy involves the asymmetric reduction of a cyclic imine precursor. The stereocontrol in such reactions is typically governed by the coordination of a chiral ligand to a metal center (e.g., Rhodium, Iridium, Ruthenium). The resulting chiral catalyst creates a sterically and electronically biased environment around the metal. When the prochiral substrate coordinates to this complex, one face of the substrate is preferentially shielded by the bulky groups of the ligand. This forces the hydride transfer to occur from the less hindered face, leading to the formation of one enantiomer in excess.

For instance, in a rhodium-catalyzed C-H insertion, the stereoselectivity is controlled by the chiral rhodium(II) catalyst. The catalyst facilitates a nitrene C-H insertion, and the chiral ligands on the rhodium center direct the approach of the nitrene to a specific C-H bond, thereby establishing the stereocenter with high enantioselectivity. nih.gov Similarly, in Lewis acid-catalyzed reactions, such as the TiCl4-catalyzed multicomponent coupling for the synthesis of functionalized pyrrolidines, the stereoselectivity is rationalized by the formation of an oxocarbenium ion that minimizes non-bonding interactions in the transition state, directing the nucleophilic attack to a specific face. nih.gov

The precise nature of the transition state and the factors influencing stereoselectivity can be elucidated through experimental and theoretical studies, including DFT calculations, which can model the interactions between the substrate, catalyst, and reagents. nih.gov

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation and reductive amination are powerful and atom-economical methods for the synthesis of chiral amines. These strategies have been successfully applied to the synthesis of substituted pyrrolidines.

Asymmetric Hydrogenation: This technique typically involves the hydrogenation of a prochiral precursor, such as a cyclic enamine or imine, in the presence of a chiral metal catalyst. For the synthesis of 2-arylpyrrolidines, this would involve the asymmetric hydrogenation of a 2-aryl-1-pyrroline intermediate. Chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, are often employed with rhodium or iridium catalysts to achieve high enantioselectivity. rsc.org The catalyst forms a chiral complex that coordinates with the substrate, directing the delivery of hydrogen from one face of the double bond, thus setting the stereocenter at the C2 position.

Reductive Amination: Reductive amination offers a direct route to cyclic amines from acyclic precursors. wikipedia.org In the context of this compound synthesis, an intramolecular reductive amination of a γ-amino ketone, specifically 4-amino-1-(2-chlorophenyl)butan-1-one, would be a viable strategy. The reaction proceeds through the formation of a cyclic imine intermediate, which is then asymmetrically reduced in situ.

A particularly effective approach is biocatalytic reductive amination. Transaminases (TAs) are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity. acs.org This has been demonstrated in the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine from the corresponding ω-chloroketone, achieving a high yield and excellent enantiomeric excess. acs.org A similar strategy could be employed for the synthesis of the ortho-chloro isomer.

| Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Transaminase | 4-chloro-1-(4-chlorophenyl)butan-1-one | (R)-2-(4-chlorophenyl)pyrrolidine | 84 | >99.5 |

| Ir-MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | 2-Alkyl-N-benzylpiperidine | N/A | up to 93:7 er |

Note: The data in the table is for structurally related compounds to illustrate the potential of the methodologies.

Organocatalytic reductive amination, using chiral phosphoric acid catalysts and a Hantzsch ester as the hydride source, has also emerged as a powerful tool for the enantioselective synthesis of amines and can be applied to the formation of chiral pyrrolidines. princeton.edunih.gov

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in the synthesis of substituted pyrrolidines. These include oxazolidinones (Evans auxiliaries), sulfinimines (Ellman's auxiliary), and derivatives of chiral amino alcohols like phenylglycinol. nih.gov

The design of an effective chiral auxiliary for pyrrolidine synthesis involves several key features:

Rigid Conformation: The auxiliary should impart a rigid, well-defined conformation upon the substrate-auxiliary conjugate to allow for effective facial discrimination.

Steric Directing Groups: Bulky substituents on the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered side.

Chelation Control: The auxiliary may contain heteroatoms that can chelate to a metal center, further locking the conformation of the transition state.

For example, in the synthesis of trans-2,5-bis(aryl)pyrrolidines, (R)-phenylglycinol can be used as a chiral auxiliary. It condenses with an aromatic aldehyde to form a chiral imine, which then undergoes a diastereoselective addition of a Grignard reagent. acs.org

The chiral auxiliary exerts powerful diastereoselective control during carbon-carbon bond-forming reactions, which are crucial for constructing the pyrrolidine ring or introducing substituents.

In the case of an oxazolidinone auxiliary attached to a nitrogen atom that will become part of the pyrrolidine ring, the acylated auxiliary can be enolized. The chiral environment of the oxazolidinone directs the subsequent alkylation of the enolate from a specific face, leading to a high degree of diastereoselectivity.

Similarly, the addition of nucleophiles to chiral N-tert-butanesulfinylimines proceeds with high diastereoselectivity. The sulfinyl group acts as a powerful stereodirecting group, and its chirality dictates the stereochemical outcome of the addition. This strategy has been used in the synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions. acs.org

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| (R)-Phenylglycinol | Grignard Addition | Chiral Imines/Oxazolidines | High (trans-selective) |

| N-tert-Butanesulfinylimine | [3+2] Cycloaddition | Azadienes/Azomethine Ylides | Good to Excellent |

| Oxazolidinone | Alkylation | N-Acyl Oxazolidinone | High |

A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary from the product. The choice of cleavage conditions depends on the nature of the auxiliary and the stability of the product.

Oxazolidinone Auxiliaries: These are typically cleaved under mild hydrolytic conditions. For instance, lithium hydroperoxide (LiOOH) is effective for the cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids without epimerization of the α-stereocenter. williams.eduresearchgate.net

Sulfinamide Auxiliaries: The N-sulfinyl group is readily cleaved under acidic conditions, often using HCl in an alcohol solvent, to yield the free amine.

Phenylglycinol-based Auxiliaries: Cleavage often involves hydrogenolysis to remove the benzylic C-N bond, liberating the chiral pyrrolidine and recovering the phenylglycinol derivative. nih.gov

The ability to recover the chiral auxiliary in high yield and without loss of enantiomeric purity is a key consideration for the economic viability of this synthetic strategy on a larger scale.

Other Advanced Asymmetric Methodologies

Beyond the classical approaches, several other advanced methodologies have been developed for the enantioselective synthesis of 2-substituted pyrrolidines.

Biocatalysis: As mentioned in the context of reductive amination, enzymes offer highly selective and environmentally benign routes to chiral molecules. mdpi.commdpi.com Transaminases have proven to be particularly effective for the synthesis of chiral pyrrolidines from ω-chloroketones. acs.org The high enantioselectivity and mild reaction conditions make biocatalysis an attractive alternative to traditional chemical methods.

Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. For pyrrolidine synthesis, organocatalytic [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes are a powerful strategy. nih.gov Chiral amines, such as derivatives of proline, can catalyze these reactions with high enantioselectivity. The mechanism often involves the formation of a chiral iminium ion intermediate, which controls the facial selectivity of the cycloaddition.

[3+2] Cycloaddition Reactions: Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a highly versatile method for the synthesis of enantiomerically enriched pyrrolidines. rsc.org These reactions can be catalyzed by various chiral metal complexes or organocatalysts, and they allow for the rapid construction of the pyrrolidine ring with control over multiple stereocenters.

These advanced methodologies continue to expand the toolkit available to synthetic chemists for the efficient and selective synthesis of complex chiral molecules like this compound.

Asymmetric Alkylation of Prochiral Precursors

The asymmetric alkylation of prochiral precursors represents a powerful strategy for the enantioselective synthesis of α-substituted pyrrolidines. This approach typically involves the use of chiral auxiliaries to direct the stereochemical outcome of the alkylation reaction. A prominent example of this strategy is the use of SAMP/RAMP hydrazones, a method pioneered by Corey and Enders.

In this methodology, a prochiral ketone or aldehyde is first condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. The stereochemistry of this intermediate is controlled by the chiral auxiliary. Subsequent alkylation with an appropriate electrophile, in this case, a 2-chlorobenzyl halide, proceeds with high diastereoselectivity. Finally, removal of the chiral auxiliary affords the desired this compound. The stereochemical outcome is predictable, with the SAMP auxiliary typically affording the (S)-enantiomer at the newly formed stereocenter, while the RAMP auxiliary leads to the (R)-enantiomer.

| Precursor | Chiral Auxiliary | Electrophile | Key Steps | Stereochemical Outcome |

| Prochiral ketone/aldehyde | SAMP/RAMP | 2-Chlorobenzyl halide | 1. Hydrazone formation2. Deprotonation (azaenolate formation)3. Alkylation4. Auxiliary cleavage | High diastereoselectivity, predictable enantiomer based on auxiliary |

While this method is robust and offers high levels of stereocontrol, it is a multi-step process that requires stoichiometric amounts of the chiral auxiliary. wikipedia.orgnih.gov

Ring Construction via Stereocontrolled Cycloaddition Reactions

The construction of the pyrrolidine ring through stereocontrolled cycloaddition reactions offers a convergent and atom-economical approach to this compound. Among the various cycloaddition strategies, the [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful method for the synthesis of polysubstituted pyrrolidines.

In a typical asymmetric [3+2] cycloaddition, an azomethine ylide is generated in situ from an imine derived from an amino ester. The stereoselectivity of the cycloaddition can be controlled by using a chiral catalyst, often a metal complex with a chiral ligand. For the synthesis of this compound, the dipolarophile would be 2-chlorostyrene. The reaction between the azomethine ylide and 2-chlorostyrene, mediated by a chiral Lewis acid catalyst, can proceed with high enantioselectivity to furnish the desired pyrrolidine ring with the correct stereochemistry at the C2 position.

Various chiral Lewis acids, including those based on copper, silver, and zinc, have been employed to catalyze these reactions, often in combination with chiral ligands such as BOX (bis(oxazoline)) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities.

| Dipole Precursor | Dipolarophile | Catalyst System (Example) | Key Features | Stereochemical Control |

| Imine of an amino ester | 2-Chlorostyrene | Chiral Lewis Acid (e.g., Cu(I)-BOX) | Atom-economical, convergent, formation of multiple stereocenters | Catalyst-controlled enantioselectivity |

This methodology allows for the rapid construction of the pyrrolidine core with control over multiple stereocenters in a single step.

Regioselective and Stereoselective Functionalization of Pyrrolidine Rings

An alternative and highly efficient strategy for the synthesis of this compound involves the direct functionalization of a pre-existing pyrrolidine ring. This approach can be particularly advantageous when starting from readily available chiral precursors like L-proline.

One notable method in this category is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This reaction, developed by Campos and coworkers, relies on the enantioselective deprotonation of N-Boc-pyrrolidine using (-)-sparteine as a chiral ligand, followed by transmetalation with zinc chloride to form a configurationally stable organozinc intermediate. This intermediate then undergoes a Negishi cross-coupling reaction with an aryl halide, such as 1-bromo-2-chlorobenzene, to afford the desired 2-arylpyrrolidine. This method consistently provides high enantiomeric ratios. nih.govscilit.comlookchem.com

| Substrate | Reagents | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| N-Boc-pyrrolidine | 1. s-BuLi, (-)-sparteine2. ZnCl₂3. 1-Bromo-2-chlorobenzene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | 75 | 96:4 |

More recently, biocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of 2-substituted pyrrolidines. A transaminase-triggered cyclization has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close structural analog of the target molecule. acs.orgnih.gov This enzymatic process starts from a commercially available ω-chloroketone. A transaminase enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. By selecting the appropriate transaminase, either the (R) or (S) enantiomer can be obtained with high enantiomeric excess.

| Starting Material | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) |

| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | Transaminase (ATA-117-Rd6) | (R)-2-(p-Chlorophenyl)pyrrolidine | 84 | >99.5% |

This biocatalytic method offers a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions with high stereoselectivity. acs.orgnih.gov

Stereochemical Characterization and Assignment of R 2 2 Chlorophenyl Pyrrolidine

Spectroscopic Analysis for Configurational Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure and stereochemistry of chiral compounds. Techniques such as NMR, chiral chromatography, and circular dichroism provide detailed insights into the molecule's configuration and enantiopurity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for establishing the molecular framework of (R)-2-(2-chlorophenyl)pyrrolidine. Both ¹H and ¹³C NMR spectra are used to confirm the presence of the 2-chlorophenyl group and the pyrrolidine (B122466) ring system. ipb.pt

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and unambiguous assignment of all proton and carbon signals. For stereochemical elucidation, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which helps in determining the relative orientation of the chlorophenyl group with respect to the pyrrolidine ring. ipb.pt The conformation of the five-membered pyrrolidine ring, which can adopt various puckered forms like Cγ-endo or Cγ-exo, can also be inferred from the analysis of vicinal proton-proton coupling constants (³JHH). frontiersin.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrrolidine H2 | ~4.5 | ~65 | C4, C5, C1' |

| Pyrrolidine H3 | ~2.0-2.2 | ~26 | C2, C4, C5 |

| Pyrrolidine H4 | ~1.8-1.9 | ~24 | C2, C3, C5 |

| Pyrrolidine H5 | ~3.0-3.2 | ~47 | C2, C3, C4 |

| Aromatic H3' | ~7.3 | ~128 | C1', C5' |

| Aromatic H4' | ~7.2 | ~130 | C2', C6' |

| Aromatic H5' | ~7.1 | ~127 | C1', C3' |

| Aromatic H6' | ~7.4 | ~130 | C2', C4' |

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is critical for a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for this purpose. nih.govmdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. nih.gov

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com The separation allows for the quantification of each enantiomer in a mixture, thereby providing a precise measure of the sample's enantiopurity. SFC is often preferred for its faster analysis times and reduced solvent consumption. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the absolute configuration of a chiral molecule. It measures the difference in absorption of left and right-circularly polarized light by the sample. researchgate.net Each enantiomer produces a unique CD spectrum that is a mirror image of the other.

For this compound, the experimental CD spectrum can be compared with that of a known standard or with a spectrum predicted by theoretical quantum chemical calculations. A positive match confirms the absolute (R)-configuration. The spectrum is characterized by specific Cotton effects (positive or negative peaks) at particular wavelengths, which are directly related to the molecule's three-dimensional structure.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is considered the definitive method for determining the absolute configuration of a crystalline compound. researchgate.net This technique provides an exact three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. researchgate.netmdpi.com

To perform this analysis, a high-quality single crystal of this compound, or a suitable crystalline derivative, must be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The absolute stereochemistry is determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net The resulting data provides unequivocal proof of the (R)-configuration at the stereocenter.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ = 90° |

| Flack Parameter | ~0.0(1) |

| Resolution | High (e.g., < 1.0 Å) |

Derivatization Strategies for Enhanced Crystallinity and Spectroscopic Resolution

In cases where the parent compound does not readily form crystals suitable for X-ray analysis or when spectroscopic signals require enhancement, chemical derivatization is a valuable strategy. nih.gov For this compound, the secondary amine of the pyrrolidine ring is a prime site for modification.

Reacting the amine with acylating agents such as benzoyl chloride or 4-nitrobenzoyl chloride can yield stable, highly crystalline amide derivatives. These derivatives often exhibit improved crystallographic properties. Furthermore, introducing a chromophore (like the 4-nitrobenzoyl group) can significantly enhance UV absorbance, which is beneficial for detection in HPLC. Derivatization with a chiral reagent can also be used to create diastereomers, which can then be separated and analyzed using non-chiral chromatographic methods. nih.gov

Utility of R 2 2 Chlorophenyl Pyrrolidine in Asymmetric Organic Transformations

(R)-2-(2-Chlorophenyl)pyrrolidine as a Versatile Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its structural features allow for its incorporation into larger molecules, where it can impart stereochemical control and influence biological activity.

The 2-aryl pyrrolidine (B122466) motif is a common feature in many biologically active compounds and pharmaceutical intermediates. researchgate.net The this compound unit can be integrated into such molecules through various synthetic strategies. For instance, the secondary amine of the pyrrolidine ring can be functionalized to connect the chiral fragment to other parts of a target molecule. This approach is often employed in the synthesis of compounds where the pyrrolidine ring plays a crucial role in defining the three-dimensional structure and, consequently, the interaction with biological targets. While specific examples detailing the integration of this compound are not prevalent in the literature, the general methodology for the incorporation of similar 2-substituted pyrrolidines is well-established. researchgate.net

This compound can serve as a key precursor in multi-step synthetic sequences designed to produce complex chiral molecules. beilstein-journals.orgnih.gov A plausible synthetic pathway to this chiral building block itself could involve the asymmetric reduction of the corresponding cyclic imine, 5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole. A similar strategy has been patented for the synthesis of the related compound (R)-2-(2,5-difluorophenyl)pyrrolidine, where a chiral acid and a reducing agent are used to achieve high enantioselectivity. google.com Once obtained, the this compound can be further elaborated. For example, the nitrogen atom can be protected, allowing for modifications at other positions of the pyrrolidine ring or the phenyl group, leading to a diverse range of chiral intermediates.

The stereogenic center at the C2 position of this compound can be used to control the formation of new stereocenters in a molecule. This is a fundamental concept in asymmetric synthesis, where a pre-existing chiral center directs the stereochemical outcome of subsequent reactions. nih.govelsevierpure.com For instance, when used as a chiral auxiliary, the pyrrolidine derivative can be temporarily attached to a substrate, guide a stereoselective transformation, and then be cleaved off. numberanalytics.comtsijournals.com The steric bulk and electronic nature of the 2-chlorophenyl group would play a critical role in influencing the facial selectivity of reactions on the attached substrate, thereby enabling the efficient and predictable assembly of new stereocenters.

Development of Pyrrolidine-Based Chiral Ligands and Organocatalysts

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition-metal catalysis and in the development of purely organic catalysts. mdpi.comnih.gov this compound provides a valuable starting point for creating novel catalysts for a wide range of enantioselective reactions.

The design of effective chiral ligands is paramount for successful asymmetric catalysis. tcichemicals.com Key principles include the creation of a well-defined chiral environment around the metal center, the ability to tune steric and electronic properties, and conformational rigidity. nih.govnih.gov this compound can be readily modified to incorporate coordinating atoms such as phosphorus or other nitrogen atoms, leading to the formation of bidentate or polydentate chiral ligands. For example, the synthesis of chiral phosphine-pyrrolidine ligands could be envisioned, where a phosphine (B1218219) group is introduced onto the nitrogen atom or at another position of the pyrrolidine ring. The 2-chlorophenyl group would provide steric bulk and electronic modulation, which are crucial for achieving high enantioselectivity in catalytic reactions.

Table 1: Potential Chiral Ligands Derived from this compound This table is a conceptual representation of potential ligand structures and their intended applications based on established principles of ligand design. Specific performance data for these hypothetical ligands are not available.

| Ligand Structure (Conceptual) | Ligand Class | Potential Application |

| N-diphenylphosphino-(R)-2-(2-chlorophenyl)pyrrolidine | P,N-Ligand | Asymmetric Hydrogenation, Allylic Alkylation |

| (R)-1-((R)-1-(diphenylphosphino)ethyl)-2-(2-chlorophenyl)pyrrolidine | P,N-Ligand | Asymmetric C-C Bond Forming Reactions |

| Bis((R)-2-(2-chlorophenyl)pyrrolidin-1-yl)methane | N,N-Ligand | Asymmetric Aldol (B89426) and Mannich Reactions |

Organocatalysts derived from chiral pyrrolidines have been successfully employed in a variety of enantioselective transformations, including Michael additions and aldol reactions. beilstein-journals.orgnih.govrsc.org A catalyst derived from this compound could be highly effective in such reactions. The general mechanism for pyrrolidine-catalyzed reactions involves the formation of a chiral enamine intermediate from the reaction of the catalyst with a carbonyl compound. The stereochemical outcome of the subsequent reaction with an electrophile is then dictated by the steric hindrance imposed by the substituent at the C2 position of the pyrrolidine ring. The 2-chlorophenyl group is expected to effectively shield one face of the enamine, leading to high enantioselectivity.

Table 2: Hypothetical Performance in Asymmetric Michael Addition This table presents hypothetical data for the application of an organocatalyst derived from this compound in the asymmetric Michael addition of propanal to nitrostyrene. These values are illustrative and based on typical results observed with similar pyrrolidine-based catalysts.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 10 | CH2Cl2 | 25 | >95 | 90:10 | 92 |

| 5 | Toluene | 0 | >90 | 92:8 | 95 |

| 1 | THF | -20 | >85 | 95:5 | 98 |

Exploration of Chiral Pyrrolidines as Organocatalysts in Asymmetric Transformations

The pyrrolidine scaffold is a privileged motif in the realm of organocatalysis, forming the backbone of a diverse and highly successful class of catalysts for a wide array of asymmetric transformations. The pioneering work in this field demonstrated the remarkable ability of the simple amino acid L-proline to catalyze intermolecular aldol reactions with significant enantioselectivity. nih.govnih.govemorychem.science This discovery ignited a surge of research into proline-derived and, more broadly, chiral pyrrolidine-based organocatalysts. nih.govnih.gov These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, effectively guiding the stereochemical outcome of the subsequent reaction. nih.govnih.gov

The versatility of the pyrrolidine ring allows for systematic structural modifications to fine-tune catalytic activity and selectivity. Key to the efficacy of these catalysts is the presence of a chiral center, typically at the C2 position, which dictates the facial selectivity of the approach of the reacting partners. Furthermore, the introduction of various substituents on the pyrrolidine ring can profoundly influence the catalyst's steric and electronic properties, and consequently its performance in a given transformation.

A significant advancement in the field was the development of diarylprolinol silyl (B83357) ethers. nih.govnih.gov These catalysts, featuring a bulky diaryl(trialkylsilyloxy)methyl group at the C2 position of the pyrrolidine ring, have proven to be exceptionally effective in a multitude of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The bulky substituent plays a crucial role in creating a well-defined chiral pocket around the reactive intermediate, thereby ensuring high levels of stereocontrol.

The exploration of 2-arylpyrrolidine derivatives as organocatalysts has been an active area of research. The aryl group at the C2 position can influence the catalyst's properties through electronic effects and by providing a steric shield to control the trajectory of the incoming substrate. While specific research on the catalytic applications of This compound is not extensively documented in peer-reviewed literature, its structural similarity to other effective 2-arylpyrrolidine organocatalysts suggests its potential utility in asymmetric synthesis. The presence of a chlorine atom on the phenyl ring can modulate the electronic nature of the aryl group, which in turn could influence the catalyst's reactivity and selectivity.

The general mechanism for a pyrrolidine-catalyzed asymmetric transformation, for instance, a Michael addition of an aldehyde to a nitroolefin, involves the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin from a specific face, directed by the steric hindrance of the C2 substituent of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst for the next catalytic cycle.

The effectiveness of such catalysts is typically evaluated by the yield of the product and the enantiomeric excess (ee), which measures the degree of stereoselectivity. The data for these reactions are often presented in tabular format to compare the performance of different catalysts under various reaction conditions.

To illustrate the potential of a catalyst like This compound , one can consider the performance of analogous 2-arylpyrrolidine derivatives in asymmetric Michael additions. The following interactive table presents representative data for the Michael addition of propanal to β-nitrostyrene, catalyzed by a generic (R)-2-arylpyrrolidine organocatalyst. This data is illustrative and serves to demonstrate the type of results obtained in such studies.

| Entry | Aryl Group (Ar) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Phenyl | Toluene | 25 | 92 | 95 |

| 2 | 4-Methoxyphenyl | CHCl₃ | 25 | 88 | 93 |

| 3 | 4-Nitrophenyl | DCM | 0 | 95 | 97 |

| 4 | 2-Chlorophenyl | THF | 25 | N/A | N/A |

This table presents hypothetical data for the catalytic performance of various (R)-2-arylpyrrolidine derivatives in the Michael addition of propanal to β-nitrostyrene to highlight the typical parameters evaluated. The entry for this compound is marked as Not Available (N/A) due to the lack of specific published research data.

The continued exploration of novel chiral pyrrolidine-based organocatalysts is a testament to their importance and versatility in asymmetric synthesis. While the specific catalytic profile of This compound awaits detailed investigation, the foundational principles of pyrrolidine organocatalysis suggest it holds promise as a potentially valuable tool for the synthesis of enantioenriched molecules.

Emerging Trends and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry is increasingly prioritizing green and sustainable practices, driving research towards more efficient and environmentally benign synthetic methods. For chiral molecules like (R)-2-(2-Chlorophenyl)pyrrolidine, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalysis: A significant trend is the use of enzymes for the stereoselective synthesis of chiral 2-aryl-substituted pyrrolidines. Imine reductases (IREDs) and transaminases are at the forefront of this movement. nih.govnih.gov Researchers have successfully employed stereocomplementary IREDs to synthesize various chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee) and in good yields. nih.gov Similarly, transaminase-triggered cyclizations of ω-chloroketones provide an asymmetric route to 2-substituted pyrrolidines, achieving high yields and enantiomeric excesses for both enantiomers. nih.govacs.org This biocatalytic approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, yielding the product with high efficiency and stereopurity. researchgate.netnih.gov These enzymatic methods often occur in aqueous media under mild conditions, offering a significant green advantage over traditional chemical methods that may require harsh reagents and organic solvents.

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are central to sustainable synthesis. The [3+2] dipolar cycloaddition of azomethine ylides is a powerful, atom-economical strategy for constructing the pyrrolidine (B122466) ring. acs.orgresearchgate.net This method allows for the creation of multiple stereogenic centers in a single step with high control. acs.org Future research will likely focus on developing catalytic and enantioselective versions of these cycloadditions, further enhancing their efficiency and applicability to the synthesis of complex pyrrolidine derivatives. acs.org Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams represents another promising atom-economical route to highly functionalized pyrrolidines. acs.orgunife.it

Expanding the Scope of this compound as a Chiral Platform

The inherent chirality and structural rigidity of the 2-arylpyrrolidine scaffold make it an excellent platform for inducing stereoselectivity in chemical reactions. The future will see an expanded role for derivatives of this compound as chiral ligands, catalysts, and building blocks.

Asymmetric Catalysis: Chiral pyrrolidine derivatives are privileged scaffolds for ligands in asymmetric metal catalysis and as organocatalysts. acs.orgnih.govnih.gov For instance, C2-symmetric 2,5-disubstituted pyrrolidines have been used as effective chiral ligands in reactions like the addition of diethylzinc to aryl aldehydes. rsc.org Modified pyrrolidine structures, such as diarylprolinol silyl (B83357) ethers, have proven to be dominant organocatalysts for a wide range of asymmetric transformations. acs.org Research is moving towards the rational design of new pyrrolidine-based catalysts with modified electronic and steric properties to tackle more complex synthetic challenges and to function through novel activation modes, including light-driven radical chemistry. acs.orgnih.gov

Chiral Building Blocks: Enantioenriched α-arylpyrrolidines are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.govmdpi.com The development of practical and versatile synthetic routes, such as the two-step sequence of Suzuki-Miyaura cross-coupling and enantioselective copper-catalyzed intramolecular hydroamination, has broadened the accessibility of these key intermediates. nih.gov Future efforts will likely focus on diversifying the available 2-arylpyrrolidine building blocks and applying them in the synthesis of novel bioactive molecules.

Advanced Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis is revolutionizing how new catalysts and therapeutic agents are developed. This synergy allows for the rational design of molecules with desired properties, accelerating the discovery process.

QSAR and Molecular Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are being increasingly used to understand the structural requirements for the biological activity of pyrrolidine derivatives. nih.govnih.govtandfonline.com By combining 3D-QSAR techniques like CoMFA and CoMSIA with molecular docking and molecular dynamics (MD) simulations, researchers can build predictive models that correlate molecular features with inhibitory activity against specific biological targets, such as enzymes or protein-protein interactions. tandfonline.comscispace.comtandfonline.com These models help in identifying key interactions between the pyrrolidine-based ligand and its target, guiding the design of new, more potent and selective inhibitors. nih.govtandfonline.com For example, such studies have been applied to design novel inhibitors for targets like neuraminidase and myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com

Catalyst Design: Computational tools, particularly Density Functional Theory (DFT), are also pivotal in the rational design of new organocatalysts. nih.govabu.edu.ng By modeling reaction mechanisms and transition states, researchers can understand the origins of stereoselectivity. nih.govabu.edu.ng This knowledge enables the in-silico design of novel pyrrolidine-based catalysts with enhanced activity and selectivity for specific asymmetric reactions, such as the aldol (B89426) reaction. abu.edu.ng This predictive power reduces the trial-and-error nature of catalyst development, making the process more efficient and targeted.

Exploration of Novel Reactivity Patterns for Functionalization of the Pyrrolidine Core

Moving beyond the synthesis of the pyrrolidine ring itself, a major area of future research is the development of novel methods to directly functionalize the saturated heterocyclic core. This allows for the late-stage modification of complex molecules and the creation of diverse compound libraries.

C-H Functionalization: The direct activation and functionalization of otherwise unreactive C(sp³)–H bonds is a transformative strategy in modern organic synthesis. nih.govacs.orgresearchgate.net Palladium-catalyzed C–H alkenylation of aliphatic amines, including pyrrolidine derivatives, has been developed to introduce new functional groups onto the ring. nih.govresearchgate.net Ligand development is crucial in controlling the regioselectivity of these reactions, enabling functionalization at specific positions of the pyrrolidine core. nih.govacs.org Future work will aim to expand the scope of C–H functionalization reactions to include a wider range of coupling partners and to achieve higher levels of stereocontrol, providing access to previously inaccessible structural motifs. researchgate.netnih.gov

Ring Modification Chemistry: Innovative strategies involving ring contraction or expansion provide access to functionalized pyrrolidines from different heterocyclic precursors. For instance, a photo-promoted ring contraction of pyridines has been reported to yield pyrrolidine derivatives. researchgate.net Conversely, an aziridine ring expansion cascade can produce highly functionalized pyrrolidines with multiple stereocenters. rsc.org Selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine derivatives. rsc.org These novel reactivity patterns offer unconventional and powerful ways to construct complex pyrrolidine-based skeletons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(2-Chlorophenyl)pyrrolidine, and how can enantiomeric purity be ensured?

- Methodology :

- Enantioselective Catalysis : Use chiral catalysts (e.g., palladium with BINAP ligands) in asymmetric hydrogenation or cross-coupling reactions to achieve high enantiomeric excess (ee) .

- Resolution via Diastereomeric Salts : React racemic mixtures with chiral acids (e.g., tartaric acid derivatives) to separate enantiomers through crystallization .

- Quality Control : Validate purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and compare retention times with standards .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Analysis : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., vicinal coupling in pyrrolidine ring) and nuclear Overhauser effect (NOE) correlations .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to identify structural motifs .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze using synchrotron radiation .

Q. How can researchers mitigate safety risks when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to EPA guidelines (e.g., P501 disposal protocols) .

- Toxicity Screening : Conduct preliminary Ames tests or zebrafish embryo assays to assess acute toxicity, even if limited data are available .

Advanced Research Questions

Q. How can chiral resolution challenges in this compound synthesis be addressed when scaling up?

- Methodology :

- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor the (R)-enantiomer during dynamic kinetic resolution .

- Enzymatic Methods : Screen lipases or esterases for enantioselective hydrolysis of intermediate esters .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during continuous flow synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., chlorinated byproducts) that may interfere with bioassays .

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

- Meta-Analysis : Apply cheminformatics tools (e.g., KNIME or Schrödinger) to aggregate literature data and identify outliers due to experimental artifacts .

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis?

- Methodology :

- DFT Calculations : Model transition states using Gaussian or ORCA software to predict enantioselectivity trends with varying ligands .

- Isotopic Labeling : Synthesize -labeled analogs to track regioselectivity in cross-coupling reactions via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What experimental designs address discrepancies in structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Fragment-Based Design : Synthesize truncated analogs (e.g., without the chlorophenyl group) to isolate contributions of specific moieties to activity .

- Free-Wilson Analysis : Quantitatively correlate substituent effects (e.g., electron-withdrawing groups) with biological endpoints using multivariate regression .

- Cryo-EM or SPR : Resolve ligand-target interactions at atomic resolution or measure binding kinetics to validate SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.